Donepezil-d7 Hydrochloride Donepezil-d7 Hydrochloride
Brand Name: Vulcanchem
CAS No.: 1261394-20-0
VCID: VC0121516
InChI: InChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H/i3D,4D,5D,6D,7D,16D2;
SMILES: COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl
Molecular Formula: C24H30ClNO3
Molecular Weight: 423.001

Donepezil-d7 Hydrochloride

CAS No.: 1261394-20-0

Cat. No.: VC0121516

Molecular Formula: C24H30ClNO3

Molecular Weight: 423.001

* For research use only. Not for human or veterinary use.

Donepezil-d7 Hydrochloride - 1261394-20-0

Specification

CAS No. 1261394-20-0
Molecular Formula C24H30ClNO3
Molecular Weight 423.001
IUPAC Name 2-[[1-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride
Standard InChI InChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H/i3D,4D,5D,6D,7D,16D2;
Standard InChI Key XWAIAVWHZJNZQQ-KABCIJOFSA-N
SMILES COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl

Introduction

Basic Characteristics and Identification

Chemical Identity

Donepezil-d7 Hydrochloride is a deuterium-labeled derivative of donepezil hydrochloride, containing seven deuterium atoms that replace specific hydrogen atoms in the original structure. The compound is identified by the following parameters:

ParameterInformation
CAS Registry Number1261394-20-0
Molecular FormulaC₂₄H₂₃ClD₇NO₃
Molecular Weight422.996 g/mol
AppearanceWhite to off-white solid
PurityTypically ≥98.9% by HPLC; 99% atom D

Nomenclature and Synonyms

The compound is known by several names in scientific literature:

  • Donepezil-d7 hydrochloride (primary name)

  • [2H7]-Donepezil Hydrochloride

  • 2-[[1-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one:hydrochloride (IUPAC name)

  • Aricept-d7

  • Aricept D-d7

Structural Features

Donepezil-d7 Hydrochloride's structure is distinguished by the specific placement of deuterium atoms. The deuterium labeling occurs at the benzyl moiety, with five deuterium atoms (d5) replacing hydrogens on the phenyl ring and two deuterium atoms (d2) replacing the methylene hydrogens connecting the phenyl ring to the piperidine nitrogen. This strategic placement allows for distinctive mass spectrometric properties while maintaining the pharmacological profile of the parent compound .

Physical and Chemical Properties

Physical Properties

The physical properties of Donepezil-d7 Hydrochloride closely resemble those of the non-deuterated parent compound:

PropertyValue
Physical StateCrystalline powder
ColorWhite to off-white
SolubilitySoluble in water, chloroform, and glacial acetic acid; slightly soluble in ethanol and acetonitrile
Storage ConditionRoom temperature
StabilityHygroscopic (similar to parent compound)

Chemical Reactivity

The deuterium-labeled compound exhibits chemical properties similar to donepezil hydrochloride, including:

  • Stability in acidic conditions used during extraction procedures

  • Potential for oxidation reactions

  • Solubility characteristics analogous to the parent compound

  • Stability in frozen plasma and under typical storage conditions

Applications in Research

Analytical Applications

Donepezil-d7 Hydrochloride serves as an essential tool in analytical chemistry, particularly as an internal standard for quantitative analysis:

  • Mass Spectrometry: The deuterium labeling creates a mass shift that allows differentiation from the non-labeled compound while maintaining similar chromatographic behavior. This property is crucial for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods .

  • Bioanalytical Method Development: The compound is used to develop and validate sensitive and specific analytical methods for the determination of donepezil in biological samples. These methods typically achieve lower limits of quantification in the nanogram per milliliter range .

  • Quantification Studies: Permits accurate quantification of donepezil in plasma and other biological matrices, enabling precise pharmacokinetic studies and therapeutic drug monitoring .

Pharmacokinetic Research

Donepezil-d7 Hydrochloride has been instrumental in understanding the pharmacokinetic profile of donepezil:

  • Metabolism Studies: Helps identify and quantify metabolic pathways and products of donepezil.

  • Clinical Trials Support: Used in bioequivalence studies and clinical trials to accurately determine donepezil concentrations .

  • Enantioselective Analysis: Facilitates the separation and quantification of donepezil enantiomers in biological samples .

Biological Activity

Pharmacological Profile

While primarily utilized as an analytical standard, Donepezil-d7 Hydrochloride shares the pharmacological properties of donepezil:

  • Acetylcholinesterase Inhibition: Acts as a specific and potent inhibitor of acetylcholinesterase (AChE) with IC50 values comparable to donepezil (approximately 8.12 nM for bovine AChE and 11.6 nM for human AChE) .

  • Selectivity: Exhibits greater selectivity for AChE compared to butyrylcholinesterase (BuChE), with IC50 values of approximately 7.4 μM for BuChE .

Mechanism of Action

The mechanism of action mirrors that of donepezil:

  • Reversible binding to acetylcholinesterase

  • Inhibition of acetylcholine hydrolysis at synapses

  • Enhancement of cholinergic neurotransmission in the central nervous system

Deuterium Effect

The incorporation of deuterium atoms potentially influences:

  • Metabolic stability (carbon-deuterium bonds are stronger than carbon-hydrogen bonds)

  • Pharmacokinetic properties

  • Rate of metabolic transformations involving the deuterated positions

Analytical Methods

Liquid Chromatography-Mass Spectrometry

A variety of LC-MS/MS methods have been developed using Donepezil-d7 Hydrochloride as an internal standard:

ParameterTypical Conditions
ColumnC18 columns (e.g., Thermo Hypersil Gold)
Mobile PhaseMixture of buffer (e.g., 5% acetic acid in 20 mM ammonium acetate, pH 3.3) and acetonitrile
Flow Rate0.3 mL/min
Injection Volume3 µL
Run Time3-5 minutes
Mass TransitionFor donepezil-d7: m/z 387→m/z 98.0

Sample Preparation

Typical sample preparation procedures include:

  • Liquid-liquid extraction: Using hexane/ethyl acetate mixtures (e.g., 70:30 v/v)

  • Solid-phase extraction: On various sorbents

  • Protein precipitation: Using organic solvents

The recovery of donepezil using these methods typically ranges from 58-62%, with good precision (CV <2%) .

Method Performance

Performance metrics from validated methods include:

ParameterTypical Values
Linear Range0.020-50 ng/mL
Lower Limit of Quantification0.020 ng/mL
Inter- and Intra-batch Accuracy98.0-110.0%
Precision (CV)<8%
Recovery~60%

Table: Recovery results of quality control samples

Quality Control LevelRecovery (%)Mean Recovery (%)
Low QC (0.3 ng/mL)62.5, 56.0, 58.358.9
Medium QC (3.5 ng/mL)60.8, 58.9, 62.060.5
High QC (35 ng/mL)58.3, 62.2, 60.860.4

Synthesis and Production

Recent Advances

Recent developments in synthesis include:

  • Sequential-flow synthesis approaches for the parent compound that could be adapted for deuterium labeling

  • Green chemistry approaches emphasizing atom economy and sustainability

  • Heterogeneous catalytic processes for key transformations

Research Applications and Findings

Pharmacokinetic Studies

Donepezil-d7 Hydrochloride has been instrumental in the study of donepezil pharmacokinetics:

  • Bioequivalence Studies: Used as an internal standard in studies comparing different formulations of donepezil .

  • Clinical Trials: Employed in research involving healthy volunteers after administration of 5 mg donepezil hydrochloride tablets, with blood samples collected at various time points (pre-dose, 1, 2, 3, 3.5, 4, 4.5, 5, 5.5, 6, 8, 12, 24, 48, 72, 120, 168 h post-dose) .

Analytical Advancements

Recent research has focused on improving analytical methods:

  • Ultra Performance Liquid Chromatography (UPLC): Development of rapid and sensitive UPLC-MS/MS methods with run times as short as 3 minutes .

  • Enhanced Sensitivity: Achieving lower limits of quantification in the picogram range, allowing for better characterization of the terminal elimination phase.

  • Enantioselective Analysis: Methods allowing simultaneous determination of donepezil enantiomers in human plasma .

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